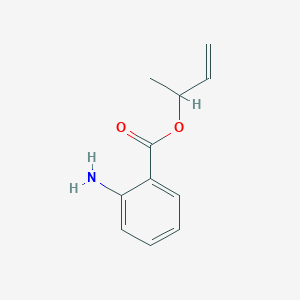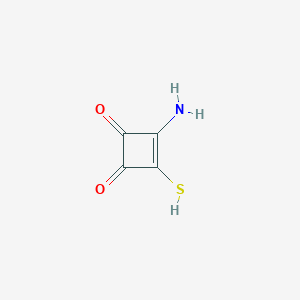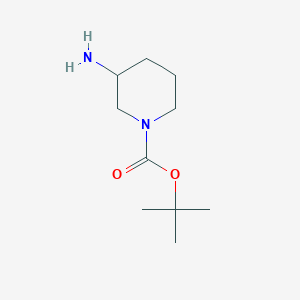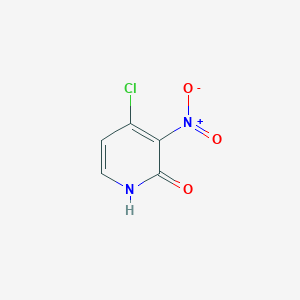
Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate, involves strategies such as halogenation, O-alkylation, and alkaline hydrolysis. For instance, derivatives of methyl 3-hydroxythiophene-2-carboxylate have been synthesized through straightforward halogenation, followed by alcohol addition and loss of hydrogen chloride to yield thiophene diols. These compounds can further undergo successive O-alkylation and alkaline hydrolysis to produce dialkoxythiophene carboxylic acids (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
The molecular and electronic structures of thiophene derivatives have been explored using computational methods like AM1 and MNDO. These studies reveal comparable results for the thiophene framework but differing bond angles for substituent groups, suggesting an equilibrium between conformations. Despite the potential for rotation, the most stable conformations are predicted to be planar, with low energy barriers allowing for significant oscillations (Buemi, 1989).
Chemical Reactions and Properties
The reactivity of thiophene derivatives with various reagents demonstrates their versatility. For example, reactions with methyl 3-amino-2-thiophene carboxylate and orthoesters produce N-(2-carbomethoxy thienyl) imidates, leading to thieno pyrimidinones, showcasing the compound's potential in synthesizing heterocyclic structures (Hajjem, Khoud, & Baccar, 2010).
Wissenschaftliche Forschungsanwendungen
Synthetic Utility and Methodology Development
Researchers have investigated the compound's role in synthetic chemistry, particularly in the formation of complex molecules. For instance, it has been utilized in distant functionalization reactions involving electrophilic compounds, showcasing its versatility in organic synthesis. The promotion by samarium diiodide enables regioselective reactions with aldehydes, ketones, and conjugated esters, illustrating a method for preparing long-chain esters with remote functional groups (Yang et al., 2000). This demonstrates its potential in creating pharmacologically relevant molecules and materials with precise structural features.
Catalysis and Reaction Mechanisms
In the domain of catalysis, the compound under discussion plays a critical role in facilitating novel reaction pathways. A study on the electrochemical reduction of similar thiophene derivatives highlighted the intricate mechanisms involved in their reactions, offering insights into designing more efficient catalytic processes (Michal Rejňák et al., 2004). This research can inform the development of new catalytic systems for environmental and industrial applications.
Material Science and Photophysical Properties
The compound's application extends to material science, where its derivatives have been synthesized for their photophysical properties. For example, the photochemical synthesis of 4H-Thieno[3,2-c]chromene derivatives from related thiophene carbaldehydes showcases its utility in creating materials with specific optical properties, potentially useful for covert marking pigments and organic electronics (Evgeny B. Ulyankin et al., 2021).
Environmental and Recovery Applications
There's also interest in the environmental aspect, particularly in the recovery of solvents used in the production processes involving thiophene derivatives. Research on recovering acetic acid from waste solutions in the production of similar compounds highlights the importance of sustainable practices in chemical manufacturing (Wang Tian-gui, 2006).
Eigenschaften
IUPAC Name |
methyl 3-iodo-4-propan-2-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLCIKKTUQNBGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CSC(=C1I)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381026 |
Source


|
| Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate | |
CAS RN |
175201-88-4 |
Source


|
| Record name | Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)

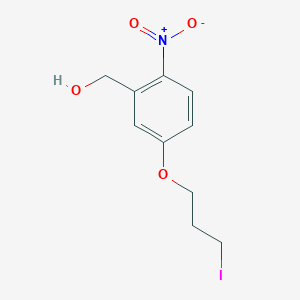


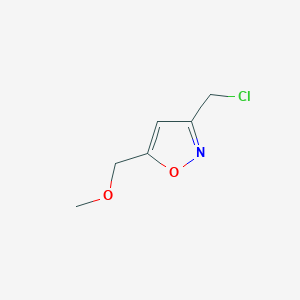
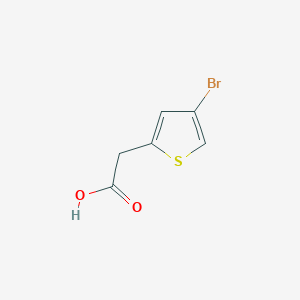
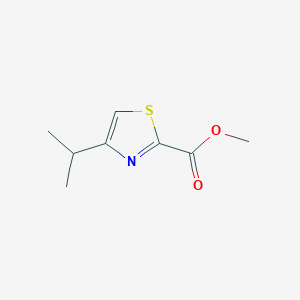

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
